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molecular formula C6H6Br2N2O2 B1525712 2-Amino-5-bromonicotinic acid hydrobromide CAS No. 52963-33-4

2-Amino-5-bromonicotinic acid hydrobromide

Cat. No. B1525712
M. Wt: 297.93 g/mol
InChI Key: DNVXDRLDHLVGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879872B2

Procedure details

Bromine (7.5 mL, 146 mmol) was added dropwise over 10 min to a suspension of 2-amino-nicotinic acid (20.0 g, 145 mmol) in glacial acetic acid (250 mL) cooled in an ice bath. After the bromine addition was complete, the mixture was stirred at ambient temperature for 2 d. The resulting light yellow solid was isolated by filtration, washed with Et2O, and dried under high vacuum (40° C.) for several hours to give the title compound (40.0 g, 93%): 1H NMR (300 MHz, DMSO-d6) δ 8.33 (d, J=2.5 Hz, 1H), 8.20 (d, J=2.5 Hz, 1H), 8.02 (bs, 3H); ESI MS m/e 217 (M+H)+.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH2:3][C:4]1[N:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]>C(O)(=O)C>[BrH:1].[NH2:3][C:4]1[N:12]=[CH:11][C:10]([Br:1])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 2 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The resulting light yellow solid was isolated by filtration
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried under high vacuum (40° C.) for several hours

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Br.NC1=C(C(=O)O)C=C(C=N1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 183.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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